molecular formula C14H16N2O4S B2412880 methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1356783-17-9

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2412880
CAS No.: 1356783-17-9
M. Wt: 308.35
InChI Key: DPEJOVIRTOISRX-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is an organic compound with a complex structure that includes a cyanomethyl group, a sulfonylamino group, and a methylphenyl group

Preparation Methods

The synthesis of methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzaldehyde with a suitable sulfonylating agent to form an intermediate sulfonyl compound. This intermediate is then reacted with cyanomethyl acetate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding, which can lead to various biological effects.

Comparison with Similar Compounds

Methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can be compared with other sulfonyl-containing compounds, such as:

    Methyl 2-[cyanomethyl-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetate: Similar structure but with a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.

    Methyl 2-[cyanomethyl-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylamino]acetate:

    Methyl 2-[cyanomethyl-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylamino]acetate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(9-8-15)11-14(17)20-2/h3-7,10H,9,11H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEJOVIRTOISRX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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